![molecular formula C15H16N2S B14199167 2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) CAS No. 919295-55-9](/img/structure/B14199167.png)
2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) is a heterocyclic compound that features a thiophene ring and two pyrrole rings connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) typically involves the reaction of thiophene-2-carbaldehyde with 1-methyl-1H-pyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Scientific Research Applications
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(Phenylmethylene)bis(1H-pyrrole)]: Similar structure but with a phenyl group instead of a thiophene ring.
2,2’-[(4-Methylphenyl)methylene]bis(1H-pyrrole): Contains a 4-methylphenyl group instead of a thiophene ring.
2,2’-[(Mesitylmethylene)bis(1H-pyrrole)]: Features a mesityl group in place of the thiophene ring.
Uniqueness
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in materials science and medicinal chemistry.
Properties
CAS No. |
919295-55-9 |
|---|---|
Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-methyl-2-[(1-methylpyrrol-2-yl)-thiophen-2-ylmethyl]pyrrole |
InChI |
InChI=1S/C15H16N2S/c1-16-9-3-6-12(16)15(14-8-5-11-18-14)13-7-4-10-17(13)2/h3-11,15H,1-2H3 |
InChI Key |
YUIXIIOVFLYTBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CN2C)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


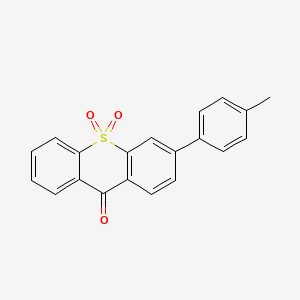



![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
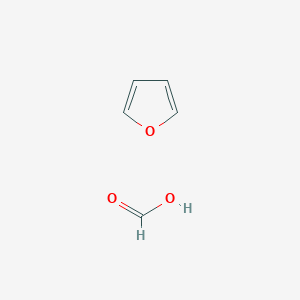
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
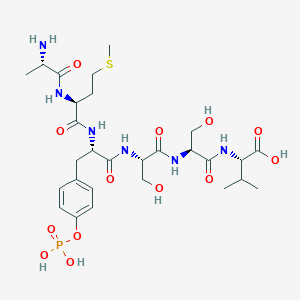


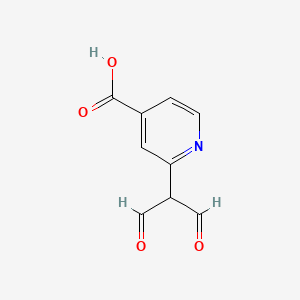

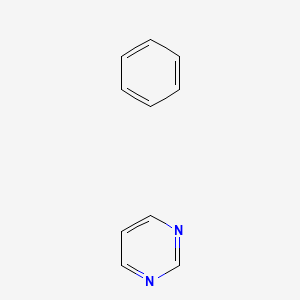
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
